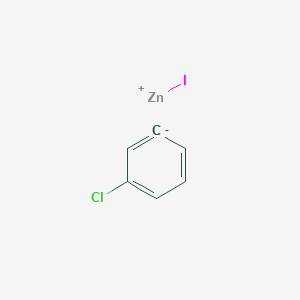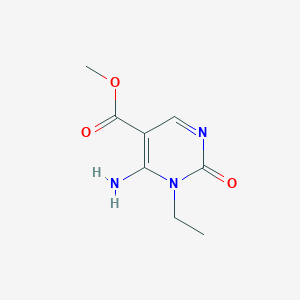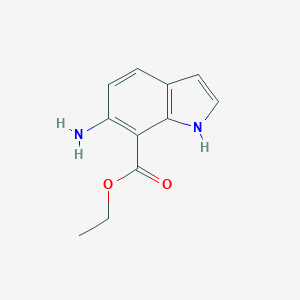
Ethyl 6-amino-1H-indole-7-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 6-amino-1H-indole-7-carboxylate involves several chemical reactions, including three-component tandem reactions, which allow for the formation of highly diversified heterocyclic systems. For instance, a method involves acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates undergoing sequential Sonogashira and cyclocondensation reactions to yield pyrimido[1,2-a]indoles (Gupta et al., 2011).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis have been conducted on related indole derivatives, revealing insights into their molecular arrangements and intermolecular interactions. For example, ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3] indolizino[8,7-b] indole-15-carboxylate, an indole derivative, exhibits hydrogen bond interactions and C–H⋯π interactions stabilizing its molecular structure (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions due to its functional groups. The Friedel-Crafts acylation reaction is notable, where the compound reacts with acylating agents, leading to the regioselective introduction of acyl groups into the indole nucleus. This reaction showcases the compound's reactivity towards electrophilic substitution, which is pivotal for modifying its chemical structure for further applications (Tani et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 6-amino-1H-indole-7-carboxylate is an intermediate in synthetic chemistry with applications in the synthesis of complex molecules. For example, it has been used in the synthesis of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate, which exhibits significant antibacterial activity. This synthesis involves a series of reactions starting from ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, indicating the compound's utility in developing potential antibacterial agents (Mir & Mulwad, 2009).
Applications in Organic Synthesis
Ethyl 6-amino-1H-indole-7-carboxylate serves as a versatile building block in organic synthesis. It has been involved in the facile synthesis of formyl-1H-indole-2-carboxylates, showcasing its importance in creating intermediates with potential applications in medicinal chemistry and material science. The transformation of sulfomethyl groups to formyl functions in these syntheses highlights the compound's adaptability in chemical transformations (Pete, Szöllösy, & Szokol, 2006).
Role in Indole Synthesis
The compound has been pivotal in indole synthesis strategies, serving as a key intermediate. For instance, a new strategy utilizing ethyl pyrrole-2-carboxylate led to the synthesis of several indoles functionalized on the benzene moiety, demonstrating the compound's role in expanding the diversity of indole derivatives, which are crucial in pharmaceutical research (Tani et al., 1996).
Advancements in Acylation Techniques
Research has also focused on the acylation of ethyl 1H-indole-2-carboxylate, with studies detailing the Friedel-Crafts acylation leading to various acylated indoles. These studies not only shed light on the reactivity of such compounds but also open new avenues for synthesizing indole derivatives with potential biological activities (Tani et al., 1990).
Direcciones Futuras
Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .
Propiedades
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-1H-indole-7-carboxylate | |
CAS RN |
174311-79-6 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

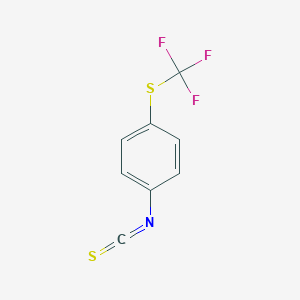
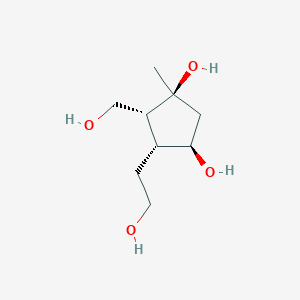
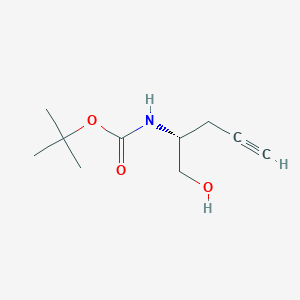
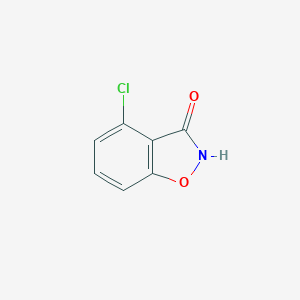
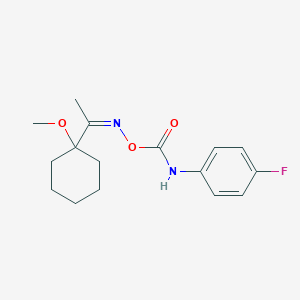
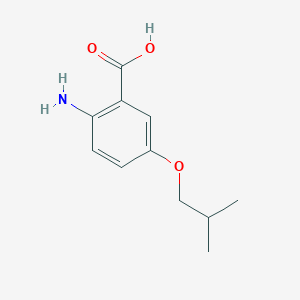
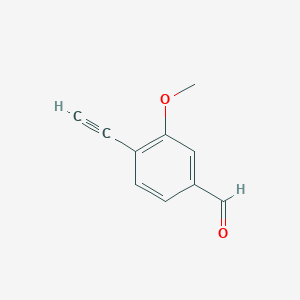
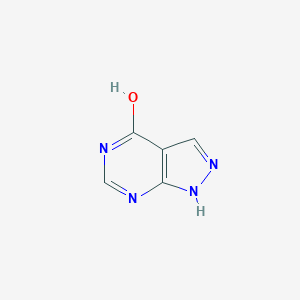
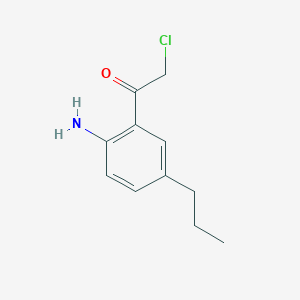
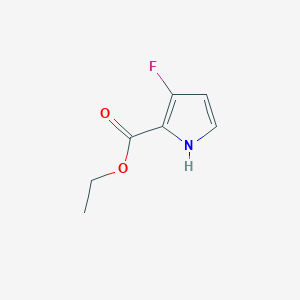
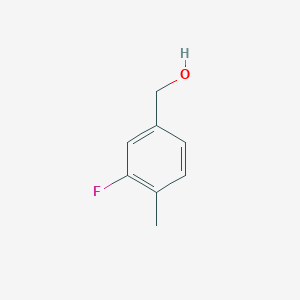
![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
